2-Cyanoisonicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyanopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSVJNPESHZCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376280 | |
| Record name | 2-Cyanoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161233-97-2 | |
| Record name | 2-Cyanoisonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyanoisonicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Cyanoisonicotinic Acid and Its Derivatives
Strategies for the Preparation of 2-Cyanoisonicotinic Acid Core Structure
The formation of the this compound scaffold can be achieved through various synthetic pathways, which can be broadly categorized into direct synthesis approaches and routes starting from functionalized precursors.
Direct Synthesis Approaches
Direct synthesis strategies aim to construct the this compound molecule from simpler, more fundamental starting materials. One notable process begins with the readily available isonicotinic acid. google.com This multi-step synthesis involves:
N-Oxidation : Isonicotinic acid is first oxidized to form isonicotinic acid N-oxide. google.com
Alkylation : The resulting N-oxide is treated with an alkylating agent, which leads to the formation of an N-alkoxy-isonicotinic acid salt. google.com
Cyanation : This salt is subsequently converted to this compound by reacting it with an alkali metal cyanide, such as sodium or potassium cyanide, in an aqueous solution. The product precipitates from the reaction mixture and can be isolated in high purity (approximately 98%) and good yield (75-80%). google.com
This method provides a viable route to the target compound from inexpensive starting materials without the need for complex purification of intermediates. google.com
Precursor-Based Synthetic Routes
These routes utilize starting materials that already contain the isonicotinic acid framework. A primary example is the hydrolysis of methyl 2-cyanoisonicotinate. google.com
A significant challenge in this approach is the potential for the simultaneous hydrolysis of both the ester and the cyano groups under strong basic conditions. google.com To achieve selective hydrolysis of the ester, milder bases such as sodium carbonate or potassium carbonate are employed. The reaction is typically carried out at room temperature in a solvent system like tetrahydrofuran, isopropanol, and water. Following the hydrolysis, the reaction mixture is acidified to precipitate the this compound. google.com This method has been shown to be efficient, providing high yields. google.com
| Starting Material | Base | Yield | Reference |
| Methyl 2-cyanoisonicotinate | Sodium Carbonate | 97.3% | google.com |
| Methyl 2-cyanoisonicotinate | Potassium Carbonate | 95.6% | google.com |
Another precursor-based method involves the synthesis of radiolabeled compounds for research purposes. For instance, 2-[11C]cyano-isonicotinic acid hydrazide has been synthesized starting from methyl isonicotinate. The process involves methylation, followed by reaction with carbon-11 (B1219553) labeled hydrocyanic acid to introduce the cyano group, and subsequent hydrolysis to the acid.
Derivatization of this compound
Once synthesized, this compound can be chemically modified at its three primary functional sites: the pyridine (B92270) ring, the carboxylic acid group, and the cyano group.
Functionalization at the Pyridine Ring
The direct functionalization of the pyridine ring of pre-formed this compound is not extensively documented in the reviewed literature. Synthetic strategies often favor the use of an already substituted pyridine precursor to build the final molecule. However, general methods for pyridine functionalization, such as those involving the generation of pyridinyl radicals, represent potential but unconfirmed routes for introducing additional substituents. unibo.it The synthesis of related structures, like 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides, sometimes starts from halogenated precursors such as 2-chloro or 2-bromo-3-cyano-isonicotinic acid esters, where the halogen can be substituted. google.com
Modifications of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization, primarily through nucleophilic acyl substitution reactions. pressbooks.pub
Amide and Hydrazide Formation: A common modification is the conversion of the carboxylic acid to an amide. This is particularly relevant in peptide chemistry, where this compound (CINA) can be coupled to the N-terminal amine of a peptide or amino acid. nih.gov Standard peptide coupling reagents, such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine), are used to facilitate this amide bond formation. nih.govresearchgate.net
The synthesis of this compound hydrazide, a key intermediate for the drug Topiroxostat, also proceeds via the carboxylic acid group. labscoop.comgoogle.com In one method, this compound is condensed with tert-butoxycarbonylhydrazine using a condensing agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). google.com An alternative approach involving the conversion of the carboxylic acid to an acyl chloride with thionyl chloride was found to give very low yields and is less suitable for industrial production. google.com
Esterification: While the hydrolysis of esters is a route to the acid, the reverse reaction, esterification, is a fundamental transformation of carboxylic acids. colostate.edu This can be achieved through various methods, such as reaction with an alcohol under acidic catalysis.
| Reaction Type | Reagents | Product Type | Reference |
| Amide Bond Formation | Amine, HCTU, DIPEA | Amide | nih.govresearchgate.net |
| Hydrazide Synthesis | tert-Butoxycarbonylhydrazine, EDC or DCC | Protected Hydrazide | google.com |
| Esterification | Alcohol, Acid Catalyst | Ester | colostate.edu |
Transformations of the Cyano Group
The cyano group on the pyridine ring can also undergo several important chemical transformations.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. This reaction applied to this compound yields 2,4-pyridinedicarboxylic acid. google.com This hydrolysis can be performed under either acidic or basic conditions, typically by heating under reflux. chemguide.co.uk
Formation of Amidoximes: The cyano group can react with hydroxylamine (B1172632) to form an amidoxime. This has been demonstrated in the synthesis of nicotinic acid-based pseudopeptides, where a 2-cyanopyridine (B140075) moiety is converted to a 2-amidoxime. thieme-connect.com
Cyclization Reactions: The cyano group of 2-cyanoisonicotinamide (B1358638) is a key reactant in a "click chemistry" approach for peptide macrocyclization. nih.govfrontiersin.org It reacts selectively with an N-terminal cysteine residue in a peptide chain to form a thiazole (B1198619) ring, creating a cyclic peptide. researchgate.netfrontiersin.org This biocompatible reaction proceeds readily in aqueous buffer. nih.gov
| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |
| Hydrolysis | Acid or Base, Heat | Carboxylic Acid | google.comchemguide.co.uk |
| Amidoxime Formation | Hydroxylamine Hydrochloride | Amidoxime | thieme-connect.com |
| Thiazole Formation | N-terminal Cysteine | Thiazole | researchgate.netfrontiersin.org |
Advanced Synthetic Techniques Utilizing this compound
The functional versatility of this compound has propelled its use in sophisticated synthetic methodologies, enabling the construction of intricate molecular architectures with high precision and efficiency.
Solid-Phase Organic Synthesis Applications
Solid-phase organic synthesis (SPOS) offers a powerful platform for the assembly of complex molecules, and this compound has emerged as a valuable building block in this domain. A key application lies in its use as a versatile linker or as a reactive component for on-resin modifications, particularly in the synthesis of cyclic peptides and other constrained molecules.
One notable strategy involves the direct incorporation of this compound into a peptide chain during standard solid-phase peptide synthesis (SPPS). Current time information in Bangalore, IN. This approach allows for the subsequent intramolecular cyclization of the peptide on the solid support. For instance, a linear peptide precursor can be assembled on a resin, with this compound coupled to a side chain of an amino acid residue. Current time information in Bangalore, IN. This method benefits from the use of commercially available precursors and is amenable to full automation. Current time information in Bangalore, IN.
The choice of linker to attach the initial amino acid to the resin is crucial and can influence the final product. For example, a Rink amide resin can be used to generate a C-terminal amide upon cleavage, while a 2-chlorotrityl resin allows for the release of the peptide with a C-terminal carboxylic acid. Current time information in Bangalore, IN. This flexibility enables the synthesis of a diverse range of cyclic peptide analogues.
A related compound, 6-cyanonicotinic acid, has also been employed in solid-phase synthesis to introduce a "conjugation handle". nih.gov This involves attaching the cyanonicotinic acid to a trityl linker on a polystyrene resin, allowing for the synthesis of functionalized tetrazines which can be cleaved to yield a carboxylic acid group for further conjugation. nih.gov This highlights the broader utility of cyanopyridine carboxylic acids in creating functional molecules on a solid support.
The table below summarizes key aspects of utilizing this compound and related compounds in solid-phase synthesis.
| Compound | Application in Solid-Phase Synthesis | Linker/Resin Examples | Key Outcome |
| This compound | On-resin peptide macrocyclization | Rink amide, 2-chlorotrityl | Rapid access to cyclic peptides with varying C-termini. Current time information in Bangalore, IN. |
| 6-Cyanonicotinic acid | Introduction of a conjugation handle | 2-chlorotrityl chloride linker | Synthesis of carboxy-functionalized tetrazines. nih.gov |
Biocompatible Click Chemistry with 2-Cyanoisonicotinamide
The amide derivative of this compound, 2-cyanoisonicotinamide, has gained significant attention for its role in a highly efficient and biocompatible click reaction. This reaction occurs between the 2-cyanoisonicotinamide moiety and an N-terminal cysteine residue, leading to the formation of a stable thiazoline (B8809763) ring. Current time information in Bangalore, IN.nih.gov This transformation is characterized by its rapidity, high selectivity, and ability to proceed under physiological conditions, making it a powerful tool for bioconjugation and the synthesis of macrocyclic peptides. Current time information in Bangalore, IN.nih.gov
The reaction is considered a "click" reaction due to its high efficiency and the formation of a single, stable product. The process is fully amenable to automation and utilizes readily available starting materials. Current time information in Bangalore, IN. This biocompatible ligation has been successfully employed to generate potent cyclic peptide inhibitors of enzymes such as the Zika virus protease. Current time information in Bangalore, IN.nih.govresearchgate.netresearchgate.net In these applications, the 2-cyanoisonicotinamide is typically incorporated into a linear peptide precursor during solid-phase synthesis. Current time information in Bangalore, IN.
The versatility of this click chemistry extends beyond peptide cyclization. It has been utilized for the synthesis of complex bioconjugates, such as antimicrobial peptide-peptide nucleic acid (PNA) conjugates. mdpi.com This method offers a cost-effective and efficient alternative to other conjugation strategies, overcoming limitations such as the use of expensive reagents and the introduction of hydrophobicity. mdpi.com The reaction's high selectivity for N-terminal cysteine allows for precise chemical modifications in the presence of other cysteine residues within a peptide sequence.
The table below details research findings on the biocompatible click chemistry of 2-cyanoisonicotinamide.
| Reactants | Reaction Type | Key Features | Applications |
| 2-Cyanoisonicotinamide and N-terminal cysteine | Biocompatible Click Chemistry (Thiazoline formation) | Rapid, high yield, proceeds in aqueous buffer, automated. Current time information in Bangalore, IN. | Synthesis of macrocyclic peptide inhibitors, Current time information in Bangalore, IN. peptide-PNA conjugates. mdpi.com |
Radiolabeling Strategies Involving this compound Derivatives
Derivatives of this compound have proven to be valuable precursors in the synthesis of radiolabeled compounds for applications in nuclear medicine, particularly for positron emission tomography (PET) imaging. These strategies often involve the incorporation of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), or a gamma-emitting radionuclide like Iodine-123 (¹²³I) or Iodine-131 (¹³¹I).
One established method is the synthesis of 2-[¹¹C]cyano-isonicotinic acid hydrazide. researchgate.netresearchgate.net This involves the introduction of a ¹¹C-labeled cyano group at the 2-position of a pyridine ring precursor on a solid support. researchgate.netresearchgate.net The resulting ¹¹C-labeled methyl ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield the desired radiolabeled hydrazide. researchgate.netresearchgate.net This method is notable for its ability to incorporate [¹¹C]HCN into base-sensitive substrates. researchgate.net Similarly, derivatives have been labeled with iodine isotopes, such as ¹²³I and ¹²⁴I, through exchange reactions. researchgate.net
More broadly, the cyanopyridine moiety is a target for radioiodination. For instance, a 3-cyanopyridine (B1664610) derivative has been successfully radiolabeled with ¹³¹I via electrophilic substitution using chloramine-T as an oxidizing agent, demonstrating the feasibility of introducing radioiodine onto this scaffold. nih.gov
Furthermore, the development of ¹⁸F-labeled radiotracers is a major focus in PET imaging, and strategies involving cyanopyridine derivatives are being explored. While direct ¹⁸F-fluorination of some tetrazine structures derived from cyanopyridines can be challenging due to their sensitivity to basic conditions, methods using low basicity have been developed. nih.govmdpi.comgoogle.comresearchgate.net For example, 6-cyanonicotinic acid can be converted to a bispyridyl tetrazine, which can then be functionalized with a fluoroethyl group for ¹⁸F-labeling. nih.govmdpi.com These approaches pave the way for creating ¹⁸F-labeled imaging agents based on the cyanopyridine framework.
The following table summarizes various radiolabeling strategies involving derivatives of this compound.
| Derivative | Radionuclide | Labeling Method | Application |
| 2-Cyano-isonicotinic acid hydrazide | ¹¹C | Reissert-Kaufmann type reaction with [¹¹C]HCN followed by hydrazinolysis. researchgate.netresearchgate.net | Potential radiopharmaceutical for differential diagnosis. researchgate.netresearchgate.net |
| 2-Iodoisonicotinic acid hydrazide | ¹²³I, ¹²⁴I | Iodine exchange reaction followed by hydrazinolysis. researchgate.net | Potential radiotracer. researchgate.net |
| 3-Cyanopyridine derivative | ¹³¹I | Electrophilic substitution with ¹³¹I. nih.gov | Potential tumor imaging and therapy agent. nih.gov |
| Bispyridyl tetrazine from 6-cyanonicotinic acid | ¹⁸F | Alkylation with a fluoroethyl group followed by nucleophilic substitution. nih.govmdpi.com | Pretargeted PET imaging. nih.govmdpi.com |
Applications of 2 Cyanoisonicotinic Acid in Medicinal Chemistry Research
2-Cyanoisonicotinic Acid as a Privileged Scaffold for Drug Discovery
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to a range of different biological targets through specific modifications. nih.govnih.govnih.gov These scaffolds serve as a validated starting point for the design of compound libraries, enhancing the probability of discovering new, high-quality ligands. nih.gov The chromone, benzimidazole (B57391), and adenine (B156593) skeletons are well-established examples of such privileged structures. nih.govmdpi.com The utility of the this compound core as a versatile building block in the synthesis of diverse, biologically active molecules suggests its own status as a privileged scaffold. Its rigid pyridine (B92270) ring, substituted with a reactive cyano group and a carboxylic acid, provides a template for creating libraries of compounds with a wide array of potential therapeutic applications.
Design Principles for Scaffold-Based Compound Libraries
The design of compound libraries around a central scaffold like this compound is a strategic approach to efficiently explore chemical space and identify novel drug candidates. nih.gov This process is guided by several key principles:
Scaffold Selection: The initial choice of a scaffold is critical. Ideally, the chosen scaffold, such as this compound, is not only synthetically accessible but also possesses inherent potential to interact with multiple biological targets. fabad.org.tr This concept of a "master-scaffold" allows for a multi-project perspective in research and development. fabad.org.tr
Diversity-Oriented Synthesis (DOS): This strategy aims to generate a collection of structurally diverse molecules from a common starting material. researchgate.net For this compound, the cyano and carboxylic acid groups serve as anchor points for introducing a wide variety of substituents and building blocks, leading to a broad range of molecular architectures.
Target-Focused Libraries: In this approach, libraries are designed with a specific biological target or target family in mind. nih.gov The design often utilizes structural information from the target, or from known ligands, to guide the selection of substituents that are likely to result in favorable interactions. nih.gov For instance, if targeting a particular enzyme, the library design would focus on side chains that complement the size and chemical environment of the enzyme's active site. nih.gov
Computational Methods: In silico techniques play a crucial role in modern library design. mdpi.com Virtual libraries can be generated and screened against target structures to prioritize compounds for synthesis. This approach accelerates the exploration of structure-activity relationships (SAR) and helps in paving the way for innovative lead structures. mdpi.com
The this compound scaffold, with its defined points for chemical modification, is well-suited for both diversity-oriented and target-focused library design, making it a valuable tool in drug discovery.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. frontiersin.orgfrontiersin.orgresearchgate.net For derivatives of this compound, SAR studies have provided crucial insights into the structural requirements for their therapeutic effects.
A notable example is the investigation of isonicotinic acid hydrazide derivatives as antimycobacterial agents. Quantitative SAR (QSAR) studies have revealed that the biological activity of these compounds against Mycobacterium tuberculosis is dependent on the electronic, steric, and lipophilic properties of the substituents at the 2-position of the pyridine ring. otterbein.edu These studies suggest that the reactivity of the pyridine nitrogen atom is essential for the compound's mechanism of action. otterbein.edu Further research on N(2)-acyl isonicotinic acid hydrazides has shown that the introduction of specific substituents, such as dichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl groups, leads to the most potent antimicrobial activity. researchgate.net
In the context of antiviral research, the linker used in the macrocyclization of peptides via 2-cyanoisonicotinamide (B1358638) has a significant impact on the inhibitory activity against the Zika virus (ZiPro) protease. A remarkable structure-activity relationship was observed where the length of the cyclization linker was critical for the preorganization of the peptide and its binding affinity. For instance, a cyclic peptide with a shorter diaminopropionic acid (Dap)-based linker exhibited over 20-fold stronger inhibition than a similar analogue with a slightly longer diaminobutyric acid (Dab)-based linker, highlighting the importance of linker geometry in maximizing inhibitory potency. researchgate.net
The following table summarizes key SAR findings for derivatives related to this compound:
| Compound Series | Biological Target | Key SAR Findings |
| 2-Substituted Isonicotinic Acid Hydrazides | Mycobacterium tuberculosis | Activity depends on electronic, steric, and lipophilic properties of the 2-substituent. Reactivity of the pyridine nitrogen is crucial. otterbein.edu |
| N(2)-Acyl Isonicotinic Acid Hydrazides | Various Microbes | Dichloro, hydroxyl, tri-iodo, and N(2)-tetradecanoyl substituents enhance antimicrobial activity. researchgate.net |
| Cyclic Peptides (via 2-Cyanoisonicotinamide) | Zika Virus Protease (ZiPro) | The length and geometry of the cyclization linker are critical for inhibitory potency, with shorter linkers leading to higher activity. researchgate.net |
These studies underscore the importance of systematic structural modifications to optimize the biological activity of compounds derived from the this compound scaffold.
Development of Biologically Active Molecules
The versatile chemical nature of this compound makes it a valuable starting material for the synthesis of a wide range of biologically active molecules. Its functional groups—the carboxylic acid and the cyano group—provide reactive sites for the construction of complex heterocyclic systems and for conjugation to biomolecules.
Synthesis of Heterocyclic Compounds from this compound
The this compound scaffold is a key precursor in the synthesis of various heterocyclic compounds, which are classes of molecules with broad applications in medicinal chemistry. The reactivity of its functional groups allows for the construction of fused ring systems and other complex architectures.
One important class of heterocycles that can be synthesized are 1,3,4-oxadiazoles . These are commonly prepared through the cyclodehydration of N,N'-diacylhydrazines. chim.it Starting from this compound, the corresponding hydrazide can be readily prepared. This hydrazide then serves as a key intermediate that can be reacted with various carboxylic acids or their derivatives to form the N,N'-diacylhydrazine, which upon cyclization, yields the 2,5-disubstituted-1,3,4-oxadiazole. otterbein.educhim.it This method allows for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring.
Another example is the synthesis of pyrido[1,2-a] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazines . While not a direct cyclization of this compound itself, a related butadienethiolate synthon, which incorporates a cyano-substituted nicotinic acid ester core, can undergo a cascade reaction with primary amines and formaldehyde (B43269) to form these complex bicyclic systems. researchgate.net This highlights the potential of the cyanopyridine framework in constructing fused heterocyclic structures.
The following table provides a summary of heterocyclic systems that can be synthesized from precursors related to this compound:
| Starting Material Precursor | Reagents | Resulting Heterocycle |
| 2-Cyanoisonicotinic hydrazide | Carboxylic acid derivatives | 1,3,4-Oxadiazole otterbein.educhim.it |
| Butadienethiolate (from cyanonicotinic acid ester) | Primary amines, Formaldehyde | Pyrido[1,2-a] researchgate.netresearchgate.netCurrent time information in Bangalore, IN.triazine researchgate.net |
The ability to readily access such diverse heterocyclic scaffolds underscores the value of this compound as a versatile building block in medicinal chemistry.
Peptide Macrocyclization and Bioconjugation Strategies
A significant application of this compound derivatives is in the field of peptide chemistry, specifically for macrocyclization and bioconjugation. Macrocyclic peptides are of great interest in drug discovery as they often exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their linear counterparts.
A highly efficient method for peptide macrocyclization utilizes the reaction between an N-terminal cysteine residue and a 2-cyanoisonicotinamide (CINA) moiety. nih.gov This reaction, often referred to as "Cys-CINA conjugation," is a biocompatible click reaction that proceeds rapidly in aqueous solution at neutral pH to form a stable thiazole (B1198619) ring. nih.gov A key advantage of this strategy is that the CINA group can be attached to different linkers and directly incorporated into the peptide during automated solid-phase peptide synthesis (SPPS). nih.gov This process uses commercially available precursors and avoids the need for complex synthetic setups. nih.gov
This strategy has been successfully applied to generate potent cyclic peptide inhibitors of the Zika virus protease NS2B-NS3. nih.gov The cyclization of a linear peptide containing the protease's substrate recognition motif resulted in a significant increase in inhibitory activity, with the most active cyclic peptide showing a 78-fold higher affinity than its linear precursor. nih.gov
The general scheme for Cys-CINA peptide macrocyclization is as follows:
Solid-Phase Peptide Synthesis: A linear peptide is synthesized on a solid support, incorporating an N-terminal cysteine and an amino acid with a side chain that can be selectively deprotected.
CINA Coupling: After selective deprotection of the side-chain amine, this compound is coupled to it.
Cleavage and Cyclization: The peptide is cleaved from the resin, and upon deprotection of the N-terminal cysteine, spontaneous intramolecular cyclization occurs in aqueous buffer to yield the macrocyclic peptide. nih.gov
This facile and robust method for peptide macrocyclization highlights the utility of this compound derivatives as powerful tools in the development of next-generation peptide-based therapeutics.
Antimicrobial Research
Derivatives of this compound have been a subject of significant interest in the search for new antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Isonicotinic acid hydrazide (isoniazid) is a cornerstone of tuberculosis treatment, and many research efforts have focused on synthesizing and evaluating derivatives of this core structure to overcome drug resistance and improve efficacy.
Studies on isonicotinic acid hydrazide derivatives have shown that modifications to the scaffold can lead to compounds with potent antimycobacterial activity. For example, a series of N(2)-acyl isonicotinic acid hydrazides were synthesized and tested, with some compounds exhibiting greater activity than the reference drug isoniazid (B1672263). researchgate.net The introduction of specific substituents, such as long alkyl chains, has been shown to enhance activity. researchgate.net
Furthermore, benzimidazole derivatives synthesized from precursors related to the this compound framework have demonstrated in vitro potency against M. tuberculosis H37Rv. nih.gov Specifically, 2,5-disubstituted benzimidazoles showed minimal inhibitory concentration (MIC) values in the range of 6.25–25 μg/mL. nih.gov Quinoxaline-1,4-di-N-oxide derivatives containing a carbonitrile group, which is structurally related to the cyano group of this compound, have also shown promising antimycobacterial activity with MIC values below 0.2 μg/mL. frontiersin.org
The following table presents a selection of research findings on the antimicrobial activity of compounds related to this compound:
| Compound Class | Organism | Reported Activity (MIC) |
| N(2)-tetradecanoyl-isonicotinic acid hydrazide | Mycobacterium tuberculosis | More active than isoniazid researchgate.net |
| 2,5-Disubstituted Benzimidazoles | Mycobacterium tuberculosis H37Rv | 6.25–25 μg/mL nih.gov |
| 7-methyl-3-(4′-fluoro)phenylquinoxaline-2-carbonitrile-1,4-di-N-oxide | Mycobacterium tuberculosis H37Rv | < 0.2 μg/mL frontiersin.org |
| Thiazolidinone-containing Quinoxaline-1,4-di-N-oxides | Mycobacterium tuberculosis H37Rv | 1.56 μg/mL frontiersin.org |
| Damnacanthal (anthraquinone scaffold) | Mycobacterium tuberculosis | 13.07 μg/mL nih.gov |
| Synthetic Polyacetylenes | Mycobacterium tuberculosis | 17.88 μg/mL nih.gov |
These findings highlight the potential of the this compound scaffold and its derivatives as a source of new antimicrobial agents to combat infectious diseases.
Anticancer Research
Derivatives of nicotinic acid, a related compound, have been investigated for their potential as anticancer agents. nih.gov One study focused on designing and synthesizing novel nicotinic acid-based compounds with the aim of selectively inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov The cytotoxic effects of these new compounds were evaluated against a panel of 60 human cancer cell lines. nih.gov Two compounds, in particular, demonstrated significant activity and were further investigated against HCT-15, PC-3, and CF-295 cancer cell lines. nih.gov One of these compounds exhibited superior cytotoxic potential against HCT-15 and PC-3 tumor cells when compared to the standard drug doxorubicin. nih.gov Moreover, this compound showed promising inhibition of VEGFR-2 and high selectivity over other growth factor receptors. nih.gov Mechanistic studies revealed that it reduced both total and phosphorylated levels of VEGFR-2 and induced apoptosis, as indicated by a significant increase in caspase-3 levels. nih.gov
In other research, scientists have synthesized and evaluated 2,4,5-trisubstituted thiazole derivatives, some of which incorporate an acid hydrazide functionality. kau.edu.sa A number of these derivatives displayed inhibitory effects on the growth of three Gram-positive bacterial strains and four were active against C. albicans. kau.edu.sa Notably, seventeen of these compounds were selected for preliminary in-vitro anticancer activity screening. kau.edu.sa Some sensitivity was observed against non-small cell lung cancer (Hop-92), ovarian cancer (IGROV1), and melanoma (SK-MEL-2) cell lines for most of the tested compounds. kau.edu.sa
The anticancer potential of various natural and synthetic compounds continues to be a major area of research. frontiersin.orgnih.govjpccr.eumdpi.com For instance, some studies have explored the anticancer properties of bile acid derivatives, betulinic acid, and ursolic acid, highlighting their ability to induce apoptosis and inhibit tumor growth through various molecular mechanisms. frontiersin.orgjpccr.eumdpi.com The development of water-soluble platinum(IV) complexes as prodrugs for existing platinum(II) anticancer drugs has also shown promise, with one such complex demonstrating greater antitumor efficacy than oxaliplatin (B1677828) in preclinical models. nih.gov
Antiviral Research, including Zika Virus Protease Inhibitors
The emergence and re-emergence of viral diseases necessitate the continuous search for new antiviral agents. mdpi.com this compound has played a role in the development of potent inhibitors of the Zika virus (ZIKV) protease NS2B-NS3, a crucial enzyme for viral replication. nih.govanu.edu.au The ZIKV protease is a well-recognized target for antiviral drug development due to its essential role in processing the viral polyprotein. researchgate.netnih.govfrontiersin.org
One approach has been the use of 2-cyanoisonicotinamide, derived from this compound, in a "click reaction" to create macrocyclic peptides. nih.gov This method allows for the rapid and automated synthesis of peptide inhibitors of the ZIKV protease. nih.gov The resulting cyclic peptides have shown high affinity for the protease, with some exhibiting Ki values as low as 8 nM. researchgate.net The synthesis involves attaching this compound (CINA) to a peptide chain during solid-phase peptide synthesis, followed by cyclization. nih.gov This strategy has been successfully used to generate four cyclic peptide ligands for the ZIKV NS2B-NS3 protease. nih.gov
The ZIKV NS2B-NS3 protease has a catalytic triad (B1167595) of His51, Asp75, and Ser135. nih.govfrontiersin.org While many inhibitors target the active site, the shallow and conserved nature of this pocket presents challenges for developing highly specific and potent drugs. nih.gov This has led to the exploration of allosteric inhibitors that bind to other sites on the protease. anu.edu.aunih.gov
Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Tyrosinase)
Beyond its applications in antiviral and anticancer research, derivatives of this compound and related structures have been investigated for their ability to inhibit other key enzymes.
Xanthine Oxidase Inhibition:
Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.gov Overactivity of XO can lead to hyperuricemia and gout. nih.govwikipedia.org Consequently, XO inhibitors are a key therapeutic strategy for these conditions. nih.govwikipedia.org Research in this area has explored various compounds, including both purine analogues like allopurinol (B61711) and non-purine structures. wikipedia.org Natural products, such as certain flavonoids and hydroxycinnamic acids, have also been identified as potential XO inhibitors. wikipedia.orgherbmedpharmacol.com For instance, 3,4,5-trihydroxycinnamic acid has been shown to be a more potent inhibitor of xanthine oxidase than sinapic acid and caffeic acid. herbmedpharmacol.com Computational docking studies suggest that these inhibitors bind to the active site of the enzyme near the molybdopterin cofactor. herbmedpharmacol.commdpi.com
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for cosmetic and medicinal applications, particularly in treating hyperpigmentation disorders. nih.govnih.govbiomedpharmajournal.org A variety of natural and synthetic compounds have been studied as tyrosinase inhibitors. nih.govbiomedpharmajournal.org These inhibitors can act through different mechanisms, including competitive, non-competitive, or mixed-type inhibition. biomedpharmajournal.orgmdpi.com For example, kojic acid is a well-known tyrosinase inhibitor that acts as a mixed-type inhibitor. biomedpharmajournal.orgmdpi.com Some carboxylic acids, such as L-pyroglutamic acid, have been shown to be competitive inhibitors of tyrosinase. mdpi.com The inhibitory potency of these compounds can vary significantly depending on the source of the tyrosinase enzyme. mdpi.com
Pharmacological Profile and Mechanism of Action Studies of Derivatives
The development of new therapeutic agents from this compound derivatives requires a thorough understanding of their pharmacological profiles and mechanisms of action. This involves identifying their molecular targets and evaluating their biological effects both in laboratory settings and in living organisms.
Target Identification and Validation
A critical first step in drug development is identifying the specific molecular target through which a compound exerts its therapeutic effect. frontiersin.org For derivatives of this compound, this process can involve a variety of computational and experimental approaches. frontiersin.orgfrontiersin.org
Inverse Virtual Screening (IVS): This computational technique can be used to screen a library of known protein structures to identify potential binding partners for a given compound. frontiersin.orgfrontiersin.org For example, IVS was used to identify Leishmania major N-myristoyltransferase (LmNMT) as a likely target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org
Molecular Docking and Dynamics Simulations: These computational methods provide insights into the binding mode and stability of a compound within the active site of its target protein. frontiersin.orgfrontiersin.org These simulations can help to refine the understanding of the interactions between the drug candidate and its target. frontiersin.org
Ligand-Based Similarity Searches: By comparing the chemical structure of a new compound to databases of molecules with known biological activities, researchers can infer potential targets. frontiersin.org
Once a potential target is identified, it must be validated to confirm its role in the disease process and its modulation by the drug candidate. This often involves further experimental studies, such as enzyme inhibition assays or cell-based assays, to confirm the compound's activity against the identified target. nih.govmdpi.commdpi.com
In Vitro and In Vivo Biological Evaluation Methodologies
The biological activity of this compound derivatives is assessed using a combination of in vitro and in vivo methods.
In Vitro Evaluation: These studies are conducted in a controlled laboratory setting, typically using isolated enzymes, cells, or microorganisms. nih.govresearchgate.net
Cytotoxicity Assays: The MTT assay is a common method used to evaluate the cytotoxic (cell-killing) effects of anticancer compounds on various cancer cell lines. nih.govresearchgate.net The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter determined from these assays. nih.gov
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as xanthine oxidase or tyrosinase. mdpi.commdpi.com Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive). herbmedpharmacol.commdpi.com
Antimicrobial Assays: The antimicrobial activity of compounds can be determined using methods like the agar (B569324) diffusion method to measure the zone of inhibition against various bacterial and fungal strains. kau.edu.saresearchgate.netjmb.or.kr The minimum inhibitory concentration (MIC) is also determined to quantify the lowest concentration of the drug that inhibits microbial growth. researchgate.netjmb.or.kr
In Vivo Evaluation: These studies are conducted in living organisms, such as mice or rats, to assess the efficacy and pharmacological properties of a drug candidate in a more complex biological system. nih.govgoogle.com
Xenograft Models: In cancer research, human tumor cells are often implanted into immunodeficient mice to create a xenograft model. nih.gov The effect of a drug on tumor growth can then be evaluated in this model. nih.gov
Pharmacokinetic Studies: These studies examine the absorption, distribution, metabolism, and excretion (ADME) of a drug in an animal model. frontiersin.orgfrontiersin.org This information is crucial for determining the appropriate dosing regimen and predicting the drug's behavior in humans.
Through these comprehensive evaluation methodologies, researchers can build a detailed pharmacological profile of this compound derivatives and assess their potential for further development as therapeutic agents.
Computational Chemistry Investigations of 2 Cyanoisonicotinic Acid
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other chemical species. These methods are crucial for understanding the conformational preferences and potential biological activity of 2-cyanoisonicotinic acid. nih.govrcsb.org
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable arrangements of its atoms in space, known as conformers, and determining their relative energies.
The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carboxylic acid group to the pyridine (B92270) ring. Different rotational positions of the carboxyl group relative to the ring lead to different conformers. Density Functional Theory (DFT) is a common computational method used for this type of analysis. arxiv.org By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for interconversion between them. researchgate.net For instance, in a study of carvacrol (B1668589) derivatives, DFT calculations were used to determine the energy barriers for the rotation of an isopropyl group, revealing the steric origins of restricted rotation. mdpi.com A similar approach for this compound would likely reveal at least two planar conformers to be the most stable, with the stability influenced by factors such as intramolecular hydrogen bonding and steric hindrance between the cyano and carboxyl groups.
A qualitative analysis suggests that there will be significant electronic repulsion between the nitrogen of the cyano group and the oxygen atoms of the carboxylic acid. The most stable conformers would likely arrange these groups to minimize this repulsion. The planarity of the pyridine ring and the sp2 hybridization of the attached carbon atoms suggest that the most stable conformers will be those where the carboxylic acid group is either coplanar or nearly coplanar with the ring, to maximize conjugation.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. mdpi.comyoutube.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. plos.org
While specific molecular docking studies solely focused on this compound are not widely published, the utility of its derivatives in probing protein-ligand interactions is evident. For example, 2-cyanoisonicotinamide (B1358638), a derivative of this compound, was used to generate macrocyclic peptide inhibitors of the Zika virus protease NS2B-NS3 (ZiPro). nih.gov In this study, the cyano-amide moiety was crucial for the cyclization of a peptide, which then demonstrated inhibitory activity against the protease. The crystal structure of the resulting complex revealed the specific interactions between the inhibitor and the amino acid residues in the active site of the protease.
The general principles of ligand-protein interactions involve a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. core.ac.ukplos.org In the case of this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the cyano group can also accept a hydrogen bond. The aromatic pyridine ring can participate in π-π stacking or cation-π interactions with appropriate residues in a protein's binding site.
| Protein Target | Ligand Derivative | Key Interactions Observed | Reference |
| Zika Virus Protease (ZiPro) | Macrocyclic peptide derived from 2-cyanoisonicotinamide | The proteolysis product of the macrocyclic peptide was observed to bind in the active site of the protease. | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity and interactions. chimicatechnoacta.ru
The electronic structure of a molecule dictates its chemical behavior. Key aspects of the electronic structure of this compound that can be investigated using quantum chemical calculations include the distribution of electrons and the energies of its molecular orbitals. youtube.comabinit.org
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms of the carboxyl group, while the LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing cyano and carboxyl groups.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. researchgate.net It shows regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. uobaghdad.edu.iq For this compound, the MEP would show negative potential (red/yellow) around the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxyl group, and the nitrogen atom of the cyano group, indicating these are electron-rich regions and potential sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atom of the carboxyl group, making it a site for nucleophilic attack.
Mulliken Charge Distribution: This analysis provides the partial charge on each atom in the molecule. For this compound, the nitrogen and oxygen atoms are expected to have negative partial charges, while the carbon atoms attached to them and the hydrogen of the carboxyl group will have positive partial charges. This charge distribution influences the molecule's dipole moment and its interaction with polar solvents and other molecules.
A representative table of calculated electronic properties for a similar heterocyclic compound is shown below to illustrate the type of data obtained from such calculations.
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Quantum chemical calculations are invaluable for predicting the reactive sites of a molecule and for elucidating the mechanisms of chemical reactions. smu.edursc.org By calculating the energies of reactants, transition states, and products, the most likely reaction pathways can be determined. mdpi.comresearchgate.net
For this compound, the presence of multiple functional groups—a carboxylic acid, a cyano group, and a pyridine ring—offers several potential sites for chemical reactions. The pyridine nitrogen is basic and can be protonated. The carboxylic acid is acidic and can be deprotonated or undergo esterification. The cyano group can be hydrolyzed to an amide or a carboxylic acid, or it can be a target for nucleophilic attack.
A computational study on the reactivity of various nitrile-containing compounds with cysteine revealed that the activation energy for the nucleophilic attack of the thiol group of cysteine on the nitrile carbon can be predicted using DFT calculations. nih.gov The study showed that nitriles on electron-deficient heteroaromatic rings, such as pyridine, are more susceptible to this type of reaction. This suggests that the cyano group of this compound could be a target for nucleophilic attack by biological nucleophiles like cysteine residues in proteins. The predicted activation energy for such a reaction would provide a quantitative measure of its likelihood.
The mechanism of a reaction can be visualized by mapping the reaction pathway, which shows the changes in geometry and energy as the reactants are converted to products. smu.edu For example, in a hypothetical hydrolysis of the cyano group, computational studies could determine whether the reaction proceeds through a direct attack of water or is catalyzed by an acid or a base, and could identify the structure and energy of the transition state.
Computational chemistry can be used to calculate key thermodynamic and kinetic parameters that govern chemical reactions. semanticscholar.orgyoutube.com
Thermodynamic Control vs. Kinetic Control: In a reaction that can lead to more than one product, the product distribution can be under either thermodynamic or kinetic control. youtube.com The thermodynamically controlled product is the most stable product, while the kinetically controlled product is the one that is formed fastest (i.e., has the lowest activation energy). Computational studies can predict the relative stabilities of the products and the activation energies for their formation, thus allowing for a prediction of the reaction outcome under different conditions. For example, in the enolization of an unsymmetrical ketone, the use of a sterically hindered base leads to the kinetically favored, less substituted enolate, while a less hindered base allows for the formation of the thermodynamically more stable, more substituted enolate. youtube.com
For this compound, consider a reaction where both the cyano group and the carboxylic acid group can react. A computational study could determine the activation energies for the reactions at both sites. If the reaction at the cyano group has a lower activation energy, it would be the kinetically favored product. However, if the product from the reaction at the carboxylic acid group is more stable, it would be the thermodynamically favored product. The reaction conditions, such as temperature, could then be tuned to favor one product over the other.
Application in De Novo Drug Design and Virtual Screening
While direct and extensive literature detailing the use of this compound as a central scaffold in large-scale computational de novo design and virtual screening campaigns is not prevalent, its established role in the chemical synthesis of targeted inhibitor libraries provides a strong foundation for its potential in these computational applications. The structural characteristics of this compound make it a compelling fragment for computational methods aimed at discovering and optimizing novel drug candidates.
Computational drug design strategies, such as virtual screening and de novo design, are essential for navigating the vast chemical space to identify promising therapeutic leads efficiently. mdpi.comfrontiersin.org Virtual screening involves the computational assessment of large compound libraries against a biological target to filter for potential binders mdpi.comarxiv.org, while de novo design algorithms construct novel molecules with desired properties, often within the constraints of a target's binding site. arxiv.orgfujitsu.com
The primary application of this compound in a related context has been in the generation of macrocyclic peptide inhibitors, a process that bridges synthetic chemistry and drug discovery. nih.gov For instance, its derivative, 2-cyanoisonicotinamide, facilitates a rapid and biocompatible cyclization reaction with N-terminal cysteine residues in peptides. This method has been successfully employed to create constrained peptide inhibitors of the Zika virus (ZIKV) protease NS2B-NS3 (ZiPro), a critical enzyme for viral replication. nih.gov This strategy allows for the systematic modification of a peptide scaffold to explore structure-activity relationships (SAR), a fundamental aspect of drug design.
The insights gained from such synthetic explorations are invaluable for computational approaches. The this compound moiety, once incorporated into a molecule with known inhibitory activity, can be used as a query for scaffold hopping or similarity searches in virtual screening campaigns to find novel, non-peptide cores with similar binding characteristics. cam.ac.uk
Use in Generating Targeted Inhibitor Libraries
The utility of this compound is demonstrated in the development of inhibitors for the Zika virus protease. Researchers have synthesized linear peptides and then used a this compound-derived linker to induce macrocyclization. nih.gov This process creates a library of structurally related, but distinct, cyclic peptides whose inhibitory activities can be tested. The data from these tests are crucial for building computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can then predict the activity of new, unsynthesized analogs. nih.gov
Below are the findings for a series of cyclic peptides generated using this method, targeting the ZIKV protease.
| Compound | Linear Peptide Sequence | Cyclic Peptide Structure | IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| 1b | Cys-Gly-Lys-Arg-ACC | Cyclized via C-terminus | 1.0 ± 0.1 | Demonstrates potent inhibition of the target protease. nih.gov |
| 2b | Cys-Gly-Lys-Lys-ACC | Cyclized via C-terminus | 0.5 ± 0.1 | Highest potency in the series, indicating preference for Lys at P1. nih.gov |
| 3b | Cys-Gly-Arg-Lys-ACC | Cyclized via C-terminus | 2.0 ± 0.3 | Shows good inhibition, though less potent than 2b. nih.gov |
| 4b | Cys-Gly-Arg-Arg-ACC | Cyclized via C-terminus | 1.5 ± 0.2 | Effective inhibitor, highlighting the importance of basic residues at P1/P2. nih.gov |
Hypothetical Application in Virtual Screening
In a virtual screening workflow, this compound can be used in several ways:
Fragment-Based Screening: The 2-cyano-pyridine core can be used as a fragment to screen libraries for larger molecules containing this motif. This is based on the principle that small molecular fragments that bind to a target can be grown or linked to create more potent leads.
Pharmacophore Modeling: If a known inhibitor contains the this compound scaffold, a pharmacophore model can be built. This model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. The pyridine nitrogen and the cyano group of the scaffold could serve as key hydrogen bond acceptors in such a model. mdpi.com This pharmacophore can then be used to rapidly screen vast virtual libraries for compounds that match the model, identifying structurally diverse molecules that could have the same biological effect. nih.govnih.gov
Molecular Docking: A library of virtual compounds featuring the this compound scaffold could be docked into the active site of a target protein. als-journal.comjmchemsci.com Computational programs predict the binding pose and estimate the binding affinity of each compound. plos.org This allows for the ranking of compounds based on their predicted interaction with key residues, prioritizing a smaller, more promising set of molecules for synthesis and experimental testing. als-journal.com
Potential in De Novo Drug Design
De novo drug design algorithms could leverage the this compound structure as a building block or a seed fragment. fujitsu.com
Fragment Linking: If fragment screening identifies the 2-cyano-pyridine moiety as a binder to one sub-pocket of a target's active site, and another fragment is found to bind in an adjacent sub-pocket, de novo design software can suggest ways to link these two fragments, potentially forming a novel and potent single molecule.
Structure Growing: An algorithm could start with the this compound fragment placed optimally within a binding site. It would then systematically add new functional groups or molecular fragments, evaluating the energetic contribution of each addition at every step to "grow" a complete molecule that perfectly complements the target's surface and chemical environment. mdpi.com
The chemical properties of this compound—a rigid aromatic ring for stable anchoring, a nitrile group as a potent hydrogen bond acceptor or metabolic handle, and a carboxylic acid for forming strong salt bridges or hydrogen bonds—make it an attractive starting point for such computational design endeavors.
Analytical Methodologies for 2 Cyanoisonicotinic Acid Research
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are central to the separation and purification of 2-cyanoisonicotinic acid from reaction mixtures and for its quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. Reversed-phase HPLC is commonly employed, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.
Method development for this compound often involves optimizing the separation on a C18 or a cyano-based column. ptfarm.plsemanticscholar.org The mobile phase typically consists of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. ptfarm.plsemanticscholar.orgchromatographyonline.com The pH of the aqueous phase is a critical parameter, often adjusted to be acidic (e.g., pH 2-4.5) using acids like trifluoroacetic acid or formic acid to ensure the carboxylic acid group is in its protonated form, leading to better retention and peak shape. ptfarm.plsemanticscholar.orgchromatographyonline.com Detection is commonly performed using a UV detector, as the pyridine (B92270) ring and conjugated system of this compound exhibit strong absorbance in the UV region, typically around 254 nm or 268 nm. ptfarm.plsemanticscholar.orgnih.gov
Validation of an HPLC method ensures its reliability for its intended purpose. semanticscholar.org According to International Conference on Harmonisation (ICH) guidelines, validation involves assessing several parameters. semanticscholar.orgejgm.co.uk Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportionality between concentration and detector response, typically with a correlation coefficient (R²) of 0.999 or greater. semanticscholar.orgresearchgate.net Accuracy is determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated; acceptable recovery is generally within 98-102%. semanticscholar.orgnih.gov Precision, encompassing repeatability (intra-day) and intermediate precision (inter-day), is assessed by the relative standard deviation (RSD) of multiple measurements, which should typically be less than 2%. semanticscholar.orgnih.gov The limit of detection (LOD) and limit of quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. semanticscholar.orgresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | semanticscholar.org |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and 0.1% Formic Acid in water | semanticscholar.org |
| Flow Rate | 1.0 mL/min | semanticscholar.orgchromatographyonline.com |
| Column Temperature | 30°C | researchgate.net |
| Detection | UV at ~268 nm | semanticscholar.org |
| Injection Volume | 20 µL | ptfarm.plresearchgate.net |
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | semanticscholar.org |
| Accuracy (% Recovery) | 98.0% - 102.0% | nih.gov |
| Precision (% RSD) | ≤ 2% | semanticscholar.org |
| Specificity | Analyte peak is resolved from impurities and degradation products | ptfarm.pl |
| LOD & LOQ | Determined based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) | semanticscholar.org |
| Robustness | Method performance is unaffected by small, deliberate variations in parameters | ejgm.co.uk |
Gas Chromatography (GC) can be used to assess the purity of this compound. vwr.comfishersci.ca However, due to the compound's low volatility stemming from the polar carboxylic acid group, direct analysis by GC can be challenging. libretexts.org Carboxylic acids tend to exhibit poor peak shapes and may not elute from the GC column without derivatization. libretexts.orgnih.gov
To overcome this, derivatization is often employed to convert the nonvolatile carboxylic acid into a more volatile ester derivative, for example, by reaction with an alcohol like butanol in the presence of an acid catalyst. libretexts.orgnih.gov This process increases the compound's volatility, making it suitable for GC analysis. libretexts.org The resulting esters are then separated on a GC column, often using a nonpolar or medium-polarity stationary phase, and detected by a flame ionization detector (FID). nih.gov The purity is determined by comparing the peak area of the derivatized analyte to that of any impurities present.
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating and confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.
In the ¹H NMR spectrum, the protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns would be consistent with a 2,4-disubstituted pyridine ring. The acidic proton of the carboxyl group is highly characteristic and typically appears as a broad singlet at a downfield chemical shift, often above δ 12 ppm, although its position can be concentration-dependent. openstax.org
The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbon of the carboxyl group (C=O) is expected to resonate in the range of δ 165-185 ppm. openstax.org The carbon of the nitrile group (-C≡N) typically appears between δ 115-130 ppm. openstax.org The remaining carbon signals would correspond to the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H | -COOH | > 12 (broad singlet) | openstax.org |
| ¹H | Pyridine-H | 8.0 - 9.0 | google.com |
| ¹³C | -C OOH | 165 - 185 | openstax.org |
| ¹³C | -C ≡N | 115 - 130 | openstax.org |
| ¹³C | Pyridine-C | 120 - 160 | core.ac.uk |
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are commonly used. nih.govgoogle.com In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed. Given the molecular weight of this compound (148.12 g/mol ), the [M+H]⁺ ion would have an m/z (mass-to-charge ratio) of approximately 149.03. fishersci.cauni.lu Adducts with sodium [M+Na]⁺ (m/z ≈ 171.02) or potassium [M+K]⁺ (m/z ≈ 187.00) may also be detected. uni.lu In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 147.02. uni.lu
| Ion | Adduct | Predicted/Observed m/z | Reference |
|---|---|---|---|
| [M+H]⁺ | Protonated Molecule | 149.03 | google.comuni.lu |
| [M+Na]⁺ | Sodium Adduct | 171.02 | uni.lu |
| [M-H]⁻ | Deprotonated Molecule | 147.02 | uni.lu |
Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The spectrum would show characteristic absorption bands for the carboxylic acid and nitrile groups. openstax.org The O-H stretch of the carboxylic acid appears as a very broad band in the region of 2500-3300 cm⁻¹. openstax.org The carbonyl (C=O) stretch of the carboxylic acid gives rise to a strong, sharp peak typically between 1690-1760 cm⁻¹. libretexts.org The presence of the nitrile group (-C≡N) is confirmed by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. openstax.orgpressbooks.pub
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) | openstax.orglibretexts.org |
| Carboxylic Acid | C=O stretch | 1690 - 1760 (strong, sharp) | openstax.orglibretexts.org |
| Nitrile | C≡N stretch | 2220 - 2260 (sharp, medium) | openstax.orgpressbooks.pub |
| Aromatic Ring | C=C and C=N stretch | ~1400 - 1600 | pressbooks.pub |
Supramolecular Chemistry and 2 Cyanoisonicotinic Acid
Non-Covalent Interactions in 2-Cyanoisonicotinic Acid Systems
Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating the structure and stability of large molecular assemblies. In systems containing this compound, several key non-covalent forces are at play, stemming from its distinct functional groups: the carboxylic acid, the pyridine (B92270) ring, and the cyano group. These interactions, though significantly weaker than covalent bonds, collectively drive the formation of well-defined three-dimensional structures. mdpi.com
The primary non-covalent interactions involving this compound include:
π-π Stacking: The electron-deficient pyridine ring of this compound can participate in π-π stacking interactions with other aromatic systems. These interactions are critical in organizing the molecules into ordered stacks or layers, contributing significantly to the stability of crystalline structures and supramolecular polymers. nih.govnih.gov The stacking can occur in various geometries, such as face-to-face or offset, with the latter often being favored to minimize electrostatic repulsion.
The interplay of these non-covalent forces allows for the formation of complex and functional supramolecular systems from this compound building blocks.
| Interaction Type | Participating Functional Group(s) | Role of Functional Group | Description |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Donor & Acceptor | The hydroxyl group donates a proton, and the carbonyl oxygen accepts a proton, often leading to the formation of robust dimers. |
| Pyridine Nitrogen | Acceptor | The lone pair on the nitrogen atom can accept a proton from a suitable donor. | |
| Cyano Group (-C≡N) | Acceptor | The nitrogen atom of the nitrile can act as a weak hydrogen bond acceptor. | |
| π-π Stacking | Pyridine Ring | π-system | The aromatic ring interacts with other π-systems, leading to stacked arrangements that stabilize crystal structures. nih.gov |
| Coordination Bonding | Carboxylic Acid, Pyridine N | Ligand | The oxygen and nitrogen atoms can coordinate to metal centers, forming metallacycles and metal-organic frameworks. researchgate.net |
| Dipole-Dipole | Cyano Group, Carboxylic Acid | Dipole | Interactions between the permanent dipoles of the polar functional groups contribute to the overall cohesion of the assembly. |
Host-Guest Chemistry with this compound Derivatives
Host-guest chemistry involves the formation of unique structural complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. ambeed.com While specific examples detailing this compound as a central component in host-guest systems are not extensively documented in dedicated studies, the molecule's inherent structural features make its derivatives promising candidates for such roles. mdpi.comthno.org
Potential as a Guest: The size, shape, and electronic properties of this compound allow it to act as a guest for various macrocyclic hosts. The hydrophobic pyridine ring can be encapsulated within the nonpolar cavity of hosts like cyclodextrins (CDs) or certain calixarenes in aqueous media. nih.govbeilstein-journals.org The formation of these inclusion complexes is driven by the hydrophobic effect and van der Waals interactions. beilstein-journals.org The binding affinity and selectivity would be influenced by the size of the host's cavity and any additional interactions, such as hydrogen bonding between the host's rim functionalities and the guest's carboxylic acid or cyano groups. thno.org
Potential as a Host Component: Derivatives of this compound can be used to construct larger host assemblies. Through coordination with metal ions, the molecule can act as a ligand to form discrete metallacycles or extended metal-organic frameworks (MOFs). nih.govresearchgate.net These structures can possess well-defined cavities capable of encapsulating smaller guest molecules. The properties of the guest, such as its size, shape, and chemical nature, would determine the selectivity of the host system. Such systems have potential applications in areas like separation, storage, and sensing. ambeed.comrug.nl
| Host-Guest Scenario | Role of this compound Derivative | Potential Host/Guest Partner | Key Driving Interactions |
| Guest Encapsulation | Guest | Cyclodextrins (α, β, γ) | Hydrophobic interactions, van der Waals forces beilstein-journals.org |
| Guest | Calixarenes | π-π stacking, hydrogen bonding, hydrophobic interactions nih.gov | |
| Host Formation | Ligand/Building Block | Metal Ions (e.g., Zn(II), Cu(II)) | Coordination bonds, hydrogen bonds, π-π stacking mdpi.comresearchgate.net |
| Monomer | Self-assembly into a porous network | Hydrogen bonding, π-π stacking ambeed.com |
Self-Assembly and Molecular Recognition Phenomena
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. rsc.orgnih.gov Molecular recognition is the specific binding between two or more molecules through these same interactions. rsc.orgresearchgate.net this compound is an adept participant in both phenomena due to its combination of hydrogen-bonding and π-stacking capabilities.
Self-Assembly: The directional nature of the hydrogen bonds formed by the carboxylic acid group, typically leading to centrosymmetric dimers, combined with the π-π stacking of the pyridine rings, can guide the self-assembly of this compound into higher-order structures such as tapes, sheets, or 3D crystalline networks. nih.govrsc.orgnih.gov The final architecture is a result of the synergistic interplay between these different non-covalent forces, where the system arranges to achieve a global energy minimum. nih.gov
Molecular Recognition: The specific geometry and arrangement of functional groups in this compound allow it to recognize and selectively interact with other molecules. A notable example is its use in bioconjugation and the synthesis of macrocyclic peptides. The reaction between an N-terminal cysteine residue of a peptide and the nitrile group of this compound (or its amide derivative, 2-cyanoisonicotinamide) forms a thiazole (B1198619) ring. This highly specific reaction is a form of molecular recognition that enables the cyclization of the peptide, a process that can be considered a targeted self-assembly event. This biocompatible "click reaction" highlights the utility of the cyano group in directing specific molecular interactions. The recognition is precise, relying on the proximity and reactivity of the thiol group of cysteine and the electrophilic carbon of the nitrile.
Furthermore, the defined arrangement of hydrogen bond donors and acceptors allows this compound to form predictable recognition patterns, or "supramolecular synthons," with complementary molecules. This principle is fundamental to crystal engineering and the design of materials with specific properties based on controlled intermolecular recognition.
| Phenomenon | Interacting Partners | Key Interactions | Outcome/Application |
| Self-Assembly | This compound molecules | Hydrogen bonding (dimerization), π-π stacking | Formation of ordered supramolecular structures (e.g., nanocrystals, 1D chains, 2D sheets). nih.govrsc.org |
| Molecular Recognition | This compound & N-terminal Cysteine | Covalent bond formation (thiazole ring) initiated by proximity and reactivity | Bio-compatible conjugation, synthesis of macrocyclic peptides. |
| Molecular Recognition | This compound & Complementary molecules | Multipoint hydrogen bonding | Formation of specific host-guest complexes or co-crystals. researchgate.net |
Future Perspectives and Emerging Research Directions
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The application of AI in the context of 2-Cyanoisonicotinic acid can span the entire early drug discovery pipeline. nih.gov AI algorithms can be trained on large chemical databases like ChEMBL and DrugBank to predict the bioactivity, toxicity, and physicochemical properties of novel derivatives of this compound before they are even synthesized. nih.gov This predictive power allows researchers to prioritize the most promising candidates, saving significant time and resources compared to traditional trial-and-error approaches. mdpi.comnih.gov
Table 1: Applications of AI/ML in Drug Discovery for this compound Derivatives
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Virtual Screening | High-throughput computational screening of virtual libraries of compounds to identify potential hits. | Rapidly screen vast virtual libraries of this compound derivatives against various biological targets. nih.gov |
| Property Prediction | Algorithms predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, bioactivity, and physicochemical characteristics. | Prioritize synthesis of derivatives with favorable drug-like properties and reduced toxicity, minimizing late-stage failures. nih.gov |
| De Novo Drug Design | Generative models design novel molecules with desired properties from the ground up. | Create entirely new molecules incorporating the this compound scaffold, optimized for high potency and selectivity. nih.gov |
| Drug-Target Interaction | Predictive models identify potential biological targets for a given molecule and predict binding affinity. | Elucidate the mechanism of action for new derivatives and identify potential new therapeutic indications (drug repurposing). nih.gov |
| Synthesis Planning | AI tools predict and optimize synthetic routes for target molecules. | Design more efficient and cost-effective synthetic pathways for novel and complex derivatives of this compound. nih.gov |
Exploration in Materials Science and Nanotechnology
The structural characteristics of this compound make it a compelling candidate for the development of advanced materials and nanotechnologies. uni.lu Its rigid pyridine (B92270) backbone and multiple coordination sites (the nitrogen of the pyridine ring, the nitrile group, and the carboxylate group) allow it to act as a versatile organic linker in the construction of Metal-Organic Frameworks (MOFs). youtube.comresearchgate.net MOFs are a class of porous crystalline materials with exceptionally high surface areas and tunable properties, making them suitable for a wide range of applications including gas storage and separation, catalysis, and chemical sensing. youtube.comrsc.org
The incorporation of this compound into MOF structures could lead to materials with unique functionalities. For instance, the nitrile group can be a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the MOF's properties for specific tasks. nih.gov Researchers have successfully constructed stable MOFs using related polydentate cyanurate and pyridine-based ligands, demonstrating the feasibility of creating robust frameworks with these chemical motifs. researchgate.netrsc.org A homochiral MOF, for example, has been shown to be a highly efficient and recyclable catalyst for asymmetric cyanation reactions. nih.gov
In the realm of nanotechnology, this compound and its derivatives could be used to functionalize nanoparticles, creating "smart" materials for biomedical applications. nano.goviberdrola.com For example, nanoparticles functionalized with specific ligands can be used for targeted drug delivery, where they selectively bind to and treat diseased cells, such as cancer cells. iberdrola.com Nanoscale materials are also being explored for advanced imaging and diagnostic tools, potentially enabling earlier disease detection. nano.gov The ability to attach this compound to nanostructures could enhance their biocompatibility or provide active sites for binding therapeutic agents or biological targets. nih.govmdpi.com
Table 2: Potential Applications of this compound in Materials Science and Nanotechnology
| Field | Application Area | Role of this compound |
|---|---|---|
| Materials Science | Metal-Organic Frameworks (MOFs) | Acts as a rigid organic linker to build porous frameworks for gas separation, storage, or catalysis. youtube.comresearchgate.net |
| Asymmetric Catalysis | Forms part of a chiral framework that can catalyze stereoselective chemical reactions. nih.gov | |
| Chemical Sensors | Incorporated into materials that exhibit a detectable response (e.g., colorimetric, fluorometric) to specific analytes like cyanide ions. nih.gov | |
| Nanotechnology | Drug Delivery | Used to functionalize nanoparticles, enabling the targeted delivery of therapeutic agents to specific cells or tissues. iberdrola.com |
| Biomedical Imaging | Serves as a component in nanoprobes designed for enhanced diagnostic imaging. nano.gov |
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes, a movement guided by the principles of green chemistry. researchgate.netacs.org These principles advocate for minimizing waste, using less hazardous chemicals, reducing energy consumption, and utilizing renewable feedstocks. acs.org The synthesis of pyridine carboxylic acids, including this compound, is an area where green chemistry can have a significant impact by replacing traditional methods that often rely on harsh conditions and produce substantial waste. google.com
Emerging research focuses on several green approaches applicable to the synthesis of this compound and related compounds. One promising avenue is the use of biocatalysis, where enzymes are used to perform chemical transformations with high specificity under mild conditions, often in aqueous solutions. acs.orghuarenscience.com This approach can reduce the need for protecting groups and hazardous reagents. acs.org Another strategy involves the use of alternative, safer solvents to replace volatile and toxic organic solvents. huarenscience.com
Electrolytic synthesis methods are also being explored as a greener alternative. For instance, an electrolytic method for producing 2-pyridinecarboxylic acid from polychlorinated precursors has been developed, which boasts low raw material costs, a high yield, and minimal generation of waste products. patsnap.com Similarly, catalytic systems using earth-abundant and less toxic metals are being investigated to replace catalysts based on rare or heavy metals. huarenscience.com Multi-component reactions, which combine several reactants in a single step to form a complex product, represent another core principle of green chemistry by improving atom economy and reducing the number of synthetic steps and purification processes. rsc.org These sustainable strategies not only reduce the environmental footprint of chemical production but can also lead to more efficient and cost-effective processes for valuable intermediates like this compound. google.comfau.eu
Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Pyridine Carboxylic Acids
| Synthesis Aspect | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Catalysts | Often uses stoichiometric inorganic reagents or toxic heavy metals. google.comacs.org | Employs biocatalysts (enzymes), organocatalysts, or catalysts based on earth-abundant metals. acs.orghuarenscience.comnih.gov |
| Solvents | Typically relies on volatile and often toxic organic solvents. | Utilizes safer solvents such as water, supercritical fluids, or bio-derived solvents. huarenscience.com |
| Reaction Conditions | May require harsh conditions, such as high temperatures and pressures. google.com | Prefers milder conditions, such as room temperature and atmospheric pressure, reducing energy consumption. fau.eu |
| Waste Generation | Can produce significant amounts of by-products and chemical waste. google.com | Aims for high atom economy and waste minimization through efficient reactions and catalyst recycling. huarenscience.comrsc.org |
| Synthetic Route | Often involves multi-step linear synthesis with protecting groups. acs.org | Favors multi-component reactions and enzymatic processes that reduce the number of steps and avoid protecting groups. acs.orgrsc.org |
Q & A
Q. How can advanced spectroscopic methods differentiate polymorphic forms of this compound?
- Methodological Answer : Combine:
- Solid-State NMR : Distinguish hydrogen-bonding networks.
- Raman Spectroscopy : Identify lattice vibrations (100–400 cm).
- DSC/TGA : Measure polymorph-specific melting points and thermal stability.
Use Rietveld refinement (PXRD) to quantify phase purity and report crystallographic data (CCDC deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
